Tetra-O-acetyl-|A-D-galactopyranosyl-Ph-CH2OH-Fmoc
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Overview
Description
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc is a complex organic compound used primarily in the field of bioconjugation. It is known for its role in the preparation of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy . The compound consists of a galactopyranosyl moiety, a phenyl group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it a versatile tool in synthetic chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc typically involves multiple steps The process begins with the acetylation of β-D-galactopyranose to protect the hydroxyl groupsFinally, the Fmoc group is added to protect the amine functionality .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The acetyl groups can be reduced to yield free hydroxyl groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like piperidine are used to remove the Fmoc group.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Free hydroxyl groups.
Substitution: Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of glycoproteins and glycolipids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates and other specialized chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role in bioconjugation. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites. Once the desired modifications are complete, the Fmoc group can be removed to reveal the free amine, which can then participate in further reactions . The galactopyranosyl moiety facilitates binding to specific biological targets, enhancing the specificity and efficacy of the resulting conjugates .
Comparison with Similar Compounds
Similar Compounds
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2-(4-nitrophenyl)carbonate-Fmoc: Another ADC linker with similar properties but different functional groups.
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH: Lacks the Fmoc group, making it less versatile in certain applications.
Uniqueness
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc stands out due to its combination of protective groups and functional moieties, which provide a high degree of control and specificity in synthetic and bioconjugation reactions .
Properties
Molecular Formula |
C39H42N2O14 |
---|---|
Molecular Weight |
762.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C39H42N2O14/c1-21(43)49-20-33-35(51-22(2)44)36(52-23(3)45)37(53-24(4)46)38(55-33)54-32-14-13-25(18-42)17-31(32)41-34(47)15-16-40-39(48)50-19-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-14,17,30,33,35-38,42H,15-16,18-20H2,1-4H3,(H,40,48)(H,41,47)/t33-,35+,36+,37-,38-/m1/s1 |
InChI Key |
DUDANYMCEFYRQB-AHGLRNABSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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